5-Chloro-2-methyl-3-pyridinecarboxylic acid
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Overview
Description
5-Chloro-2-methyl-3-pyridinecarboxylic acid is an organic compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is a derivative of pyridinecarboxylic acid, characterized by the presence of a chlorine atom at the 5-position and a methyl group at the 2-position on the pyridine ring
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its specific targets in biological systems are still under investigation.
Mode of Action
It’s known that pyridinecarboxylic acids, which this compound is a derivative of, can participate in various reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
As a derivative of pyridinecarboxylic acid, it may potentially influence pathways involving pyridinecarboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-3-pyridinecarboxylic acid typically involves the chlorination of 2-methyl-3-pyridinecarboxylic acid. One common method is the reaction of 2-methyl-3-pyridinecarboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst, such as pyridine, to introduce the chlorine atom at the 5-position . The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors, to optimize yield and efficiency. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Scientific Research Applications
5-Chloro-2-methyl-3-pyridinecarboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-pyridinecarboxylic acid: Lacks the chlorine atom at the 5-position.
5-Chloro-3-pyridinecarboxylic acid: Lacks the methyl group at the 2-position.
5-Chloro-2-methoxy-3-pyridinecarboxylic acid: Contains a methoxy group instead of a methyl group at the 2-position.
Uniqueness
5-Chloro-2-methyl-3-pyridinecarboxylic acid is unique due to the specific combination of a chlorine atom at the 5-position and a methyl group at the 2-position, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-chloro-2-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQDHJSBBMMJOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652879 |
Source
|
Record name | 5-Chloro-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092286-30-0 |
Source
|
Record name | 5-Chloro-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-methylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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